1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine
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Overview
Description
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is a chemical compound characterized by its bromine and difluoromethyl groups attached to a phenyl ring, which is further connected to a piperidine ring
Synthetic Routes and Reaction Conditions:
Bromination and Difluoromethylation: The synthesis of this compound typically involves the bromination of 1-(difluoromethyl)benzene followed by the introduction of the piperidine group. Bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3).
Piperidine Introduction: The piperidine group can be introduced through nucleophilic substitution reactions, where the brominated difluoromethylbenzene reacts with piperidine under suitable conditions, such as elevated temperatures and the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen-containing group.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of a different derivative.
Substitution: Substitution reactions are common, where the bromine atom is replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and bases are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Brominated phenols or carboxylic acids.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Alkylated or arylated derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethyl)benzene: Similar structure but lacks the piperidine group.
4-Bromo-1-(difluoromethyl)benzene: Different position of the bromine and difluoromethyl groups.
Uniqueness: 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its similar counterparts. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKBTZKAMOZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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